

CAS number 95337-70-5 properties and suppliers

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Compound of Interest

Compound Name: 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)Benzaldehyde

Cat. No.: B1272460

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An In-depth Technical Guide to CAS Number 95337-70-5: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical compound with CAS number 95337-70-5, identified as 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, a proposed synthesis protocol, and its potential applications as a chemical intermediate in the development of therapeutic agents.

Chemical Properties and Data

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde is a substituted aromatic aldehyde containing a dimethylpyrrole moiety. Its physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	95337-70-5	
Chemical Name	4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde	
Molecular Formula	C ₁₃ H ₁₃ NO	[1][2]
Molecular Weight	199.25 g/mol	
Melting Point	82-85°C	
Boiling Point	340.6°C at 760 mmHg	
Density	1.04 g/cm ³	
Purity	Typically ≥99%	[1]
Appearance	Not specified, likely a solid at room temperature	
Storage	Store at room temperature in a cool, dry place	[1]

Synthesis Protocol

The synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde can be achieved via the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound (acetonylacetone) with a primary amine (p-aminobenzaldehyde).[3][4]

Experimental Protocol: Paal-Knorr Synthesis

Materials:

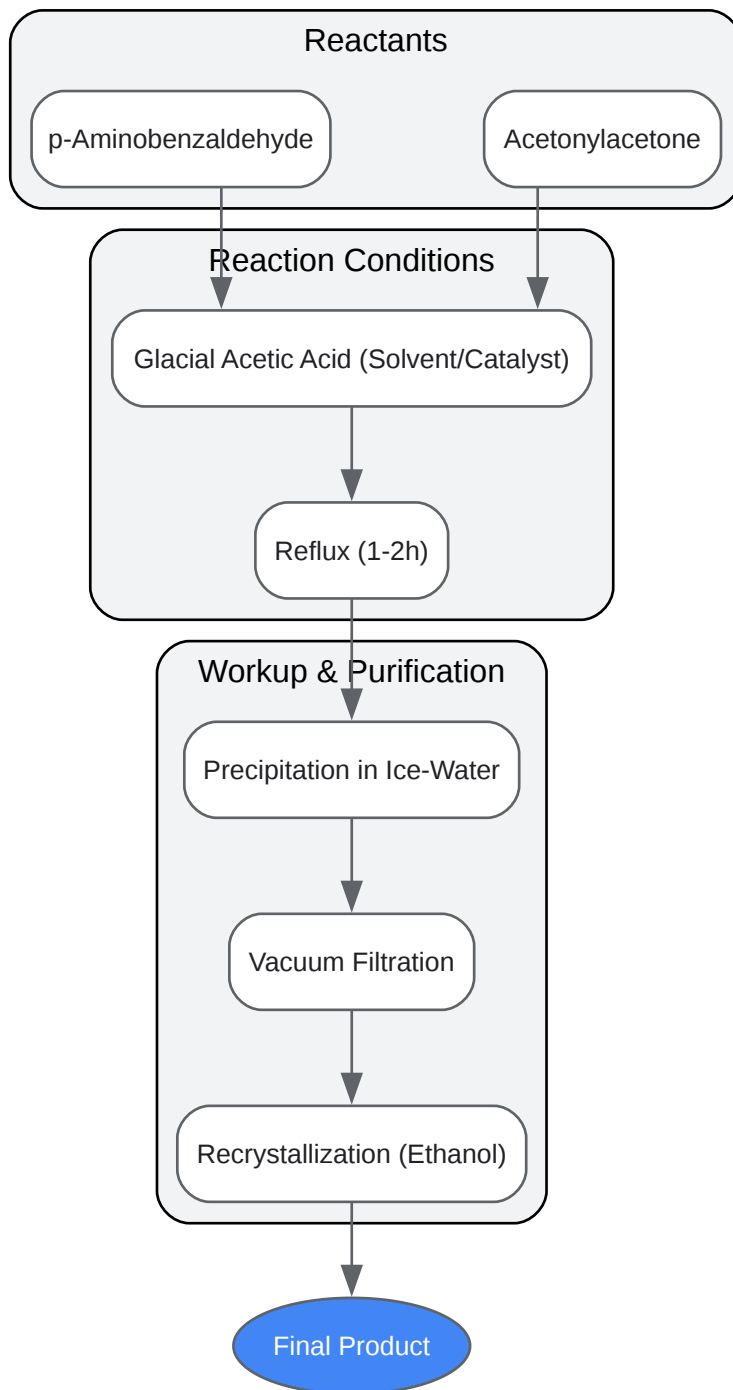
- p-Aminobenzaldehyde
- Acetonylacetone (2,5-hexanedione)
- Glacial acetic acid (as solvent and catalyst)
- Ethanol (for recrystallization)

- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-aminobenzaldehyde (1 equivalent) in glacial acetic acid.
- To this solution, add acetonylacetone (1.1 equivalents).
- Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into ice-water to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde.
- Dry the purified product under vacuum.

Synthesis Workflow



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A flowchart illustrating the synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde is not readily available in the searched literature, the following table presents predicted data based on its chemical structure. These predictions can serve as a reference for the analysis of experimentally obtained spectra.

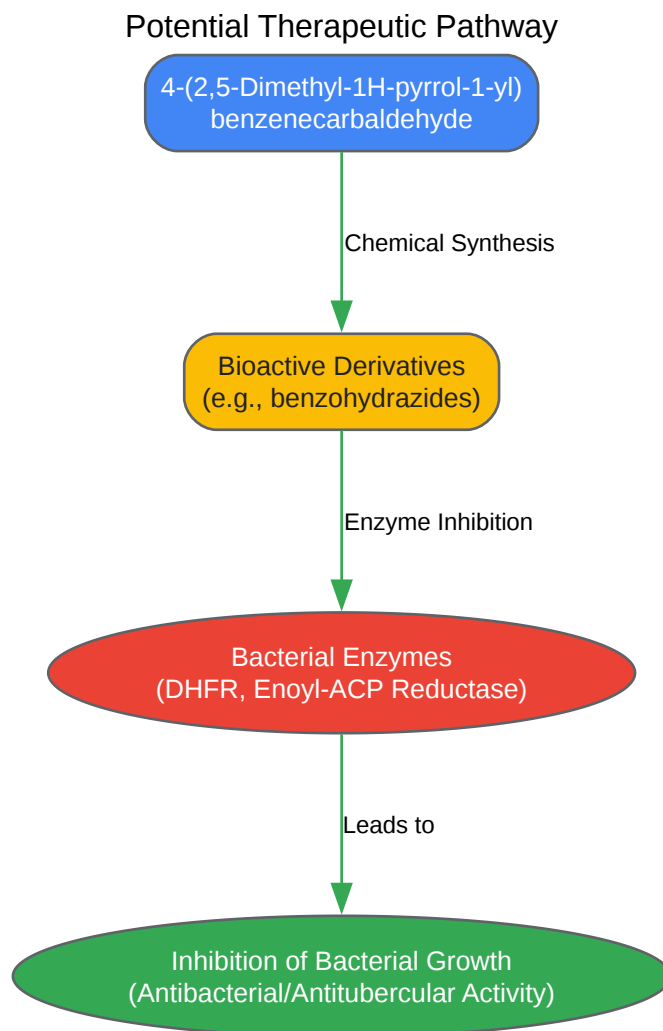
Spectroscopy	Predicted Data
¹ H NMR	Chemical shifts (δ) in ppm relative to TMS: ~9.9-10.0 (s, 1H, -CHO)~7.9-8.0 (d, 2H, Ar-H ortho to CHO)~7.4-7.5 (d, 2H, Ar-H meta to CHO)~5.9-6.0 (s, 2H, pyrrole C-H)~2.0-2.1 (s, 6H, -CH ₃)
¹³ C NMR	Chemical shifts (δ) in ppm: ~191 (-CHO)~140-142 (Ar-C attached to pyrrole)~135-137 (Ar-C attached to CHO)~130-132 (Ar-C ortho to CHO)~128-130 (pyrrole C-C)~122-124 (Ar-C meta to CHO)~107-109 (pyrrole C-H)~13-15 (-CH ₃)
IR	Characteristic absorption bands (cm ⁻¹): ~2920 (C-H stretch, aliphatic)~2820, 2720 (C-H stretch, aldehyde)~1700 (C=O stretch, aldehyde)~1600, 1580 (C=C stretch, aromatic)~1380 (C-H bend, methyl)
Mass Spec.	Expected m/z values: 199.10 [M] ⁺ 198.09 [M-H] ⁺ 170.09 [M-CHO] ⁺

Biological Significance and Potential Applications

While direct biological activity data for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde is limited, its derivatives have shown significant potential in medicinal chemistry. Research has demonstrated that compounds synthesized from this core structure exhibit promising antibacterial and antitubercular activities.^{[5][6]}

These derivatives have been investigated as inhibitors of key bacterial enzymes, including dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are

crucial for bacterial survival.[5] The 2,5-dimethylpyrrole moiety is recognized as an important pharmacophore in the development of various therapeutic agents.[5]



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A diagram illustrating the role of the core scaffold in developing bioactive agents.

Suppliers

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde is available from various chemical suppliers, including:

- BOC Sciences[7]
- Weifang Yangxu Group Co., Ltd[1]

- Hangzhou Sartort Biopharma Co., Ltd[2]

Conclusion

The compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzenecarbaldehyde (CAS 95337-70-5) serves as a valuable building block in medicinal chemistry, particularly for the synthesis of novel antibacterial and antitubercular agents. This guide provides essential data and a foundational synthesis protocol to aid researchers in their exploration of this and related compounds for potential therapeutic applications. Further experimental validation of its properties and biological activities is warranted to fully elucidate its potential in drug discovery and development.

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